Ergocristine, dihydro-

Description

Historical Context and Discovery

The historical development of dihydroergocristine is intrinsically linked to the broader discovery and investigation of ergot alkaloids, which spans several centuries of scientific advancement. Ergot alkaloids were first recognized in medical literature as early as 1582, when the German physician Lonitzer documented their use by midwives for quickening childbirth. The systematic scientific investigation of ergot alkaloids began in earnest during the early twentieth century, with Barger, Carr, and Dale discovering ergotoxine and its adrenolytic activity in 1906.

The isolation of chemically pure ergot alkaloids marked a crucial milestone in 1918 when Stoll successfully isolated ergotamine, the first chemically pure ergot alkaloid. This breakthrough established the foundation for subsequent research into related compounds, including the development of dihydroergocristine. The compound emerged as part of the systematic investigation into dihydrogenated ergot alkaloid derivatives, which represented attempts to modify the pharmacological properties of naturally occurring ergot alkaloids through chemical modification.

The development of dihydroergocristine as a component of ergoloid mixture products occurred during the mid-twentieth century, with the original ergoloid mesylate mixture being developed by Novartis and receiving approval from the United States Food and Drug Administration on November 5, 1953. This historical context demonstrates how dihydroergocristine evolved from basic ergot alkaloid research into a refined pharmaceutical compound with specific therapeutic applications.

Classification Within Ergot Alkaloids

Dihydroergocristine occupies a distinctive position within the comprehensive classification system of ergot alkaloids, which encompasses numerous structurally related compounds with varying biological activities. The ergot alkaloid family is primarily divided into two major categories: derivatives of 6,8-dimethylergoline and lysergic acid derivatives. Within this classification framework, dihydroergocristine belongs to the peptide alkaloid subgroup, also known as ergopeptines, which are characterized by their ergoline derivatives containing a tripeptide structure attached to the basic ergoline ring.

The classification of dihydroergocristine as a semisynthetic ergot alkaloid reflects its origin through chemical modification of naturally occurring ergocristine. This classification distinguishes it from purely natural ergot alkaloids extracted directly from Claviceps purpurea and places it within the category of chemically modified derivatives designed to enhance specific pharmacological properties. The compound shares structural similarities with other dihydrogenated ergot alkaloids, including dihydroergocornine and dihydroergocryptine, which together comprise the ergoloid mesylate mixture.

Ergopeptines, the subclass to which dihydroergocristine belongs, are considered among the most structurally complex ergot alkaloids due to their unusual cyclol formation linking proline with two other alpha-amino acids. This structural complexity contributes to their distinctive pharmacological profiles and their classification as the most toxic ergot alkaloids, capable of inducing gangrene in severe cases.

Nomenclature and Identification Systems

The nomenclature and identification systems for dihydroergocristine reflect the complexity inherent in ergot alkaloid chemistry and the need for precise chemical identification across various scientific and regulatory contexts. The compound is known by several systematic names, with the International Union of Pure and Applied Chemistry name being (2R,4R,7R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.0^{2,6}]dodecan-4-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxamide.

The Chemical Abstracts Service has assigned dihydroergocristine the registry number 17479-19-5, which serves as its unique identifier in chemical databases worldwide. Additional identification systems include the Unique Ingredient Identifier 05D48LUM4Z, the DrugBank accession number DB13345, and the ChEBI identification CHEBI:59912. These multiple identification systems ensure accurate reference and retrieval of information about the compound across different scientific and regulatory databases.

| Identification System | Value |

|---|---|

| Chemical Abstracts Service Number | 17479-19-5 |

| Unique Ingredient Identifier | 05D48LUM4Z |

| DrugBank Accession Number | DB13345 |

| ChEBI Identification | CHEBI:59912 |

| European Community Number | 241-493-4 |

| InChI Key | DEQITUUQPICUMR-HJPBWRTMSA-N |

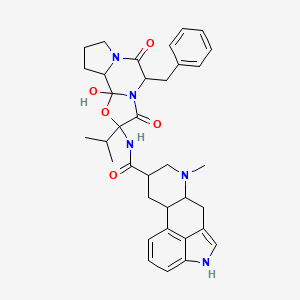

The molecular structure of dihydroergocristine is represented by the molecular formula C35H41N5O5, indicating the presence of 35 carbon atoms, 41 hydrogen atoms, 5 nitrogen atoms, and 5 oxygen atoms. The compound's molecular weight of 611.743 daltons and its monoisotopic mass of 611.31076944 provide additional precise identification parameters.

Structural Relationship to Ergocristine

The structural relationship between dihydroergocristine and its parent compound ergocristine represents a fundamental aspect of understanding the chemical modifications that distinguish these related alkaloids. Ergocristine, with the molecular formula C35H39N5O5, differs from dihydroergocristine by precisely two hydrogen atoms, reflecting the dihydrogenation process that converts the parent compound to its derivative. This reduction process specifically targets the 9,10-double bond in the ergoline ring system, resulting in the formation of dihydroergocristine with enhanced chemical stability and modified pharmacological properties.

The dihydrogenation process that produces dihydroergocristine from ergocristine involves the addition of hydrogen atoms to the ergoline ring system, specifically at positions 9 and 10. This structural modification results in the loss of the double bond present in the parent compound and creates a more saturated ring system. The resulting structural change affects the compound's three-dimensional conformation and influences its binding affinity to various biological targets.

The comparative molecular weights of ergocristine (609.727 daltons) and dihydroergocristine (611.743 daltons) reflect the addition of two hydrogen atoms during the reduction process. This seemingly minor structural change has significant implications for the compound's chemical reactivity, metabolic stability, and biological activity profile. The dihydrogenation process typically enhances the chemical stability of the compound while modifying its interaction with biological receptors and enzymes.

| Structural Parameter | Ergocristine | Dihydroergocristine |

|---|---|---|

| Molecular Formula | C35H39N5O5 | C35H41N5O5 |

| Molecular Weight (daltons) | 609.727 | 611.743 |

| Key Structural Difference | 9,10-double bond present | 9,10-double bond reduced |

| Chemical Abstracts Service Number | 511-08-0 | 17479-19-5 |

Chemical Significance in Alkaloid Research

Dihydroergocristine holds considerable significance in alkaloid research due to its unique structural features and its role as a model compound for understanding structure-activity relationships within the ergot alkaloid family. The compound has emerged as a valuable research tool for investigating the effects of structural modifications on biological activity, particularly in the context of gamma-secretase inhibition and neurodegenerative disease research. Recent studies have identified dihydroergocristine as a direct inhibitor of gamma-secretase, with equilibrium dissociation constants of 25.7 nanomolar for gamma-secretase and 9.8 micromolar for Nicastrin.

The significance of dihydroergocristine in alkaloid research extends to its role in understanding the biosynthetic pathways of ergot alkaloids and the mechanisms by which structural modifications influence biological activity. Research has demonstrated that the compound's effectiveness as a gamma-secretase inhibitor is attributed to its cyclized tripeptide moiety, providing insights into the structural requirements for this specific biological activity. This finding has implications for the design and development of novel therapeutic compounds based on the ergot alkaloid scaffold.

The compound's inclusion in ergoloid mesylate formulations has made it a subject of extensive pharmacological research, contributing to understanding of ergot alkaloid pharmacokinetics and metabolism. Studies have shown that dihydroergocristine undergoes extensive hepatic metabolism, with the major metabolite being 8'-hydroxy-dihydroergocristine. The compound exhibits a large volume of distribution of 52 liters per kilogram and demonstrates significant plasma protein binding at 68 percent of the administered dose.

The research significance of dihydroergocristine is further enhanced by its classification as a Food and Drug Administration-approved natural product, which facilitates its investigation in clinical research settings. This regulatory status has enabled researchers to conduct comprehensive studies on its mechanism of action, pharmacological properties, and potential therapeutic applications without the regulatory barriers associated with novel experimental compounds.

Properties

IUPAC Name |

N-(7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQITUUQPICUMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Properties

1. Mechanism of Action:

Dihydroergocristine exhibits various pharmacological effects primarily through its interaction with neurotransmitter receptors and vascular systems. It has been shown to bind effectively to serotonin (5-HT) receptors and alpha-adrenergic receptors, which play crucial roles in regulating blood pressure and vascular tone. The binding affinities of dihydroergocristine to these receptors suggest a potential mechanism for its therapeutic effects in conditions such as hypertension and cognitive disorders .

2. Neuroprotective Effects:

Research indicates that dihydroergocristine may have neuroprotective properties. In studies involving Alzheimer's disease models, it was observed that dihydroergocristine reduced amyloid-beta levels, a hallmark of Alzheimer’s pathology. This suggests that the compound could potentially play a role in mitigating neurodegenerative processes .

Clinical Applications

1. Cardiovascular Health:

Dihydroergocristine has been evaluated for its effects on blood circulation and blood pressure regulation. Clinical studies have demonstrated that administration of dihydroergocristine can lead to significant improvements in peripheral blood flow and reductions in blood pressure among hypertensive patients. For instance, a study reported an average increase in blood flow by 84% in upper extremities following treatment with the compound .

2. Cognitive Enhancement:

As part of ergoloid mesylate mixtures, dihydroergocristine has been used to enhance cognitive function in elderly patients. Its ability to improve cerebral blood flow may contribute to better cognitive performance, making it a candidate for treating age-related cognitive decline .

Case Studies

1. Hypertensive Patients:

In a clinical trial involving hypertensive patients treated with dihydroergocristine, significant changes were observed in both systolic and diastolic blood pressures post-administration. The study documented an increase in peripheral blood flow across various extremities, indicating its efficacy as a vasodilator .

2. Alzheimer's Disease Models:

In vitro studies have shown that dihydroergocristine can influence the processing of amyloid precursor protein (APP), leading to decreased production of amyloid-beta peptides. These findings highlight its potential role in therapeutic strategies aimed at reducing amyloid accumulation in Alzheimer’s disease models .

Data Summary

The following table summarizes the pharmacological activities and clinical applications of dihydroergocristine:

Comparison with Similar Compounds

Structural Comparison with Related Ergot Alkaloids

Crystallographic Analysis

X-ray diffraction studies reveal distinct conformational differences between dihydroergocristine mesylate and structurally similar dihydroergopeptides:

- Dihydro-α-ergokryptine mesylate (Compound 1): Features a C8α-hydroxy group and a solvent-accessible isopropyl side chain, forming a monoclinic crystal system (space group P2₁).

- Dihydro-β-ergokryptine mesylate (Compound 2): Adopts a triclinic system (space group P-1) with a bent tripeptide chain due to steric hindrance from the β-oriented hydroxy group.

- Dihydroergocristine mesylate: Shares a monoclinic system (P2₁) with dihydro-α-ergokryptine but differs in the benzyl substituent at the tripeptide terminus, which stabilizes intermolecular hydrogen bonds .

Epimerization and Stability

Dihydroergocristine exists as the R-epimer, while its inactive S-epimer, dihydroergocristinine (CAS 511-07-9), interconverts under physiological conditions. This equilibrium complicates bioactivity assessments, as seen in vascular contraction studies where the R-epimer showed 25% greater contractile response than the S-epimer after 60 minutes (P < 0.05) .

Vasoactivity

- Ergocristine vs. Dihydroergocristine : Ergocristine induces sustained arterial contraction (180-min incubation: +40% vs. baseline), whereas dihydroergocristine mesylate exhibits minimal vasoconstrictive activity (<5% change) due to hydrogenation-induced loss of serotonin receptor agonism .

- Comparison with Dihydroergotamine : Both dihydroergocristine and dihydroergotamine mesylate (CAS 5987-82-6) are α-adrenergic antagonists, but dihydroergotamine demonstrates 3-fold higher potency in migraine prophylaxis due to its indole-ethylamine side chain .

Neuroprotective and Chemotherapeutic Effects

In contrast, dihydroergocristinine lacks this activity, underscoring the importance of stereochemistry .

Regulatory and Analytical Considerations

The European Food Safety Authority (EFSA) classifies ergocristine and dihydroergocristine as "toxicologically relevant" ergot alkaloids. Analytical methods (e.g., HPLC-MS) must quantify both epimers due to their interconversion in food matrices . Dihydroergocristine mesylate is standardized under ISO 17025 guidelines (Reference MM1812.00), ensuring ≥98% purity for pharmaceutical use .

Preparation Methods

Base Liberation and Crystallization from Ergotoxin Mixtures

The 1982 Czechoslovak patent CS227996B1 introduced a groundbreaking method for isolating ergocristine from ergotoxin-group alkaloids. Key steps include:

-

Ammonia-Mediated Base Liberation : Treating ergocristine dihydrogen phosphate with excess gaseous ammonia in acetone (pH 10–11) liberates the free base while converting lactam alkaloids (e.g., ergocristam) into lysergylvalinamide byproducts.

-

Co-Crystallization with Ammonium Phosphate : Concentrating the reaction mixture to 40 mL at 0–4°C induces crystallization of ergocristine base alongside microcrystalline ammonium phosphate, achieving an 85% recovery (20.0 g from 23.5 g starting material).

-

Ethyl Acetate Recrystallization : Boiling the crude product in ethyl acetate followed by cooling to 0–4°C for 10 hours increases purity to >98%, as evidenced by the elimination of α-ergocryptine contaminants.

Table 1: Optimization of Ergocristine Crystallization

| Step | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Base liberation | Acetone/NH₃(g) | 25 → 0–4 | 4 | 85.1 | 76.2 |

| Recrystallization | Ethyl acetate | 78 → 0–4 | 10 | 91.5 | 98.4 |

| Inorganic salt removal | Dioxan:methanol (1:1) | 25 | 0.5 | 99.8 | 99.1 |

Catalytic Hydrogenation to Dihydroergocristine

Post-purification ergocristine undergoes hydrogenation using palladium-on-carbon (Pd/C) in dioxane-ethanol (1:1) at 50–60°C under 3–4 bar H₂ pressure. This step achieves near-quantitative conversion (99.2%) to dihydroergocristine, with residual ergocristine levels <0.5% as verified by HPLC. Critical parameters include:

-

Catalyst Loading : 5% Pd/C (w/w) minimizes over-hydrogenation byproducts.

-

Solvent Polarity : Ethanol’s protic nature stabilizes the transition state, reducing reaction time from 12 h to 4 h.

-

Temperature Control : Maintaining ≤60°C prevents epimerization at C8, which could generate pharmacologically inactive isomers.

Advanced Purification and Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

The 2010 HPLC method by Pubmed researchers employs a Purospher RP18e column (250 × 4.0 mm, 5 μm) with a 25 mM KH₂PO₄ buffer (pH 2.8)-acetonitrile (60:40) mobile phase at 1 mL/min. Key performance metrics:

-

Linearity : R² = 0.9998 over 0.1–50 μg/mL

-

LOD/LOQ : 0.03 μg/mL and 0.1 μg/mL, respectively

-

Precision : ≤1.2% RSD intra-day, ≤2.1% RSD inter-day

Table 2: HPLC Conditions for Dihydroergocristine Quantification

| Parameter | Specification |

|---|---|

| Column | Purospher RP18e, 5 μm, 250 × 4.0 mm |

| Mobile Phase | 25 mM KH₂PO₄ (pH 2.8):ACN = 60:40 |

| Flow Rate | 1.0 mL/min |

| Detection | FLD (λₑₓ = 224 nm, λₑₘ = 344 nm) |

| Injection Volume | 5 μL |

| Retention Time | 6.8 ± 0.2 min |

Hydrazinolysis-Based Sum Parameter Method

A 2023 innovation converts all ergot alkaloids into lysergic acid hydrazide derivatives for collective quantification. Optimal reaction conditions:

-

Reagent : 3% hydrazinium chloride in hydrazine hydrate

-

Temperature : 100°C for 20 minutes

-

Conversion Yield : 93% for ergopeptines, 88% for ergometrine

This method simplifies regulatory testing by eliminating individual alkaloid quantification, though it requires rigorous control to prevent thermal decomposition (>5% loss at 120°C).

Industrial-Scale Manufacturing Considerations

Q & A

Advanced Research Question

- Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) with mobile phases of hexane:isopropanol (90:10) to resolve R- and S-epimers .

- Pharmacodynamic modeling : Apply compartmental models to compare absorption rates (Ka) and elimination half-lives (t½) between epimers. Include covariates like tissue bath volume (e.g., 15 mL) to control for diffusion limitations .

- Statistical rigor : Conduct power analyses to ensure sample sizes (n ≥ 6 per group) are sufficient to detect ≥20% differences in response magnitudes .

Validation : Cross-reference findings with in silico docking studies to correlate pharmacokinetic profiles with receptor-binding affinities .

How should researchers address ethical and reproducibility concerns when publishing dihydroergocristine studies?

Advanced Research Question

- Ethical documentation : Disclose animal tissue sources (e.g., USDA-approved slaughterhouses) and adherence to institutional review protocols .

- Reproducibility : Provide step-by-step experimental protocols, including buffer formulations (e.g., 118 mM NaCl, 4.7 mM KCl in Krebs-Henseleit buffer) and equipment calibration details .

- Data transparency : Share raw tension measurements, statistical outputs (e.g., Wald Chi-Square values), and negative results in open-access repositories .

Framework : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address gaps in ergot alkaloid pharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.